molecular formula C18H20N4O2 B2523162 2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide CAS No. 866157-11-1

2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide

Cat. No.: B2523162
CAS No.: 866157-11-1
M. Wt: 324.384
InChI Key: DQUKHDSUNRIUIS-UHFFFAOYSA-N
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Description

2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide is a complex organic compound that features a diallylamino group and a pyrazinyloxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide typically involves the reaction of diallylamine with 3-(2-pyrazinyloxy)benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The diallylamino group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form complexes with metals.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide involves its interaction with specific molecular targets. The diallylamino group can interact with various enzymes or receptors, modulating their activity. The pyrazinyloxyphenyl group may enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(diallylamino)-N-[3-(2-pyridinyloxy)phenyl]acetamide
  • 2-(diallylamino)-N-[3-(2-pyrimidinyloxy)phenyl]acetamide
  • 2-(diallylamino)-N-[3-(2-thiazinyloxy)phenyl]acetamide

Uniqueness

2-(diallylamino)-N-[3-(2-pyrazinyloxy)phenyl]acetamide is unique due to the presence of the pyrazinyloxy group, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[bis(prop-2-enyl)amino]-N-(3-pyrazin-2-yloxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-3-10-22(11-4-2)14-17(23)21-15-6-5-7-16(12-15)24-18-13-19-8-9-20-18/h3-9,12-13H,1-2,10-11,14H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQUKHDSUNRIUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC(=O)NC1=CC(=CC=C1)OC2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666596
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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